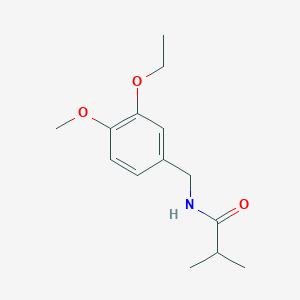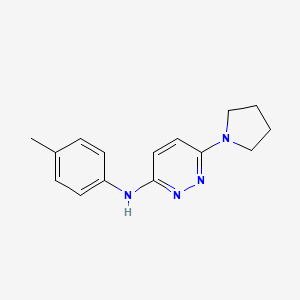![molecular formula C17H17N3S B5346672 4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound has gained significant attention due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins in the body. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, it has been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects suggest that this compound may have potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using 4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole in lab experiments is its relatively low cost and easy availability. Moreover, it has been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain solvents. Moreover, its potential toxicity and side effects need to be carefully evaluated before using it in experiments.
将来の方向性
There are several future directions for the research on 4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One of the areas of interest is the development of new drugs based on this compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved properties. Finally, the evaluation of the toxicity and safety of this compound in animal models and clinical trials is necessary before its potential use in humans.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and therapeutic agents.
合成法
The synthesis of 4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole involves the reaction of 2-methylbenzyl chloride, phenylhydrazine, and potassium thioacetate in the presence of a catalytic amount of copper powder. The reaction is carried out in a solvent mixture of ethanol and water at reflux temperature for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. Moreover, it has been reported to possess anti-inflammatory, analgesic, and antioxidant properties.
特性
IUPAC Name |
4-methyl-3-[(2-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-13-8-6-7-11-15(13)12-21-17-19-18-16(20(17)2)14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVVBYTYYHCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloropyridin-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5346590.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346594.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)

![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)